1-(2-Phenylpropan-2-yl)cyclopropan-1-ol

Medicinal Chemistry Physicochemical Profiling ADME

1-(2-Phenylpropan-2-yl)cyclopropan-1-ol (CAS 1248462-64-7) is a synthetic, tertiary cyclopropanol featuring a sterically bulky, hydrophobic 2-phenylpropan-2-yl (cumyl) group attached to the strained cyclopropane ring. This substitution pattern confers distinctive physicochemical properties, including a measured XLogP3-AA of 2.7 , a predicted pKa of 14.97±0.20 , and a predicted boiling point of 262.2±9.0 °C.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B13591811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylpropan-2-yl)cyclopropan-1-ol
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C2(CC2)O
InChIInChI=1S/C12H16O/c1-11(2,12(13)8-9-12)10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3
InChIKeyZMOMFUGABUQMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenylpropan-2-yl)cyclopropan-1-ol: A Sterically Demanding Tertiary Cyclopropanol for Synthesis and Design


1-(2-Phenylpropan-2-yl)cyclopropan-1-ol (CAS 1248462-64-7) is a synthetic, tertiary cyclopropanol featuring a sterically bulky, hydrophobic 2-phenylpropan-2-yl (cumyl) group attached to the strained cyclopropane ring. This substitution pattern confers distinctive physicochemical properties, including a measured XLogP3-AA of 2.7 [1], a predicted pKa of 14.97±0.20 , and a predicted boiling point of 262.2±9.0 °C . It is primarily supplied for research and further manufacturing use, with commercial purity specifications of up to 98% . Its structural features position it as a valuable chiral or sterically demanding building block, particularly when a hydrolytically stable, lipophilic alcohol is required.

Why Generic 1-Phenylcyclopropanols Cannot Substitute for the Cumyl Derivative


The assumption that any 1-aryl-cyclopropanol can serve as a drop-in replacement for 1-(2-phenylpropan-2-yl)cyclopropan-1-ol is incorrect due to a significant divergence in key molecular determinants. The target compound’s 2-phenylpropan-2-yl (cumyl) substituent introduces a quaternary carbon center immediately adjacent to the cyclopropane ring, resulting in steric bulk that is absent in simpler analogs like 1-phenylcyclopropanol. This architectural difference leads to a 78% increase in computed lipophilicity compared to the unsubstituted phenyl derivative (XLogP3-AA of 2.7 [1] vs. 1.5 [2]) and a reduction in acidity (predicted pKa 14.97 vs. 14.49 ), indicating different solution behavior and reactivity. Such disparities directly impact solubility, metabolic stability, and binding interactions, making the cumyl derivative a distinct entity for applications where these properties are critical design parameters.

Quantifiable Differentiation of 1-(2-Phenylpropan-2-yl)cyclopropan-1-ol from Key Analogs


Distinct Lipophilicity Window: 78% Greater XLogP3-AA than 1-Phenylcyclopropanol

The computed partition coefficient (XLogP3-AA) for the target compound is 2.7 [1]. This is 1.2 log units higher than that of its closest simple analog, 1-phenylcyclopropanol, which has an XLogP3-AA of 1.5 [2]. A 1.2 log unit increase represents a 15.8-fold greater preference for the organic phase, a magnitude that can dramatically alter a molecule's pharmacokinetic profile.

Medicinal Chemistry Physicochemical Profiling ADME

Reduced Acidity: 0.48 pKa Unit Increase Compared to 1-Phenylcyclopropanol

The predicted acid dissociation constant (pKa) for the tertiary cyclopropanol is 14.97±0.20 . In contrast, the pKa of 1-phenylcyclopropanol is predicted to be lower at 14.49±0.20 . A difference of 0.48 pKa units indicates that the cumyl derivative is approximately 3 times less acidic.

Reactivity Nucleophilicity Physical Organic Chemistry

5.3% Higher Molecular Weight and Enhanced Steric Bulk

The molecular weight of 1-(2-phenylpropan-2-yl)cyclopropan-1-ol is 176.25 g/mol [1]. The closest acyclic analog, cumyl alcohol (2-phenylpropan-2-ol), has a molecular weight of 136.19 g/mol. The target compound incorporates a cyclopropanol ring instead of a simple hydroxyl, increasing the molecular weight by 40 g/mol (29%) while simultaneously introducing significant conformational rigidity into the scaffold.

Drug Design Conformational Restriction Lead Optimization

Commercial Availability: Guaranteed 97-98% Purity from Multiple Vendors

The compound is readily available from multiple commercial suppliers with specified high purity. AK Scientific offers a minimum purity of 97% , while Leyan provides it at 98% purity . This contrasts with many more specialized or novel cyclopropanol analogs that may only be available as custom syntheses with longer lead times and unvalidated purity.

Chemical Procurement Quality Control Synthetic Chemistry

Optimal Deployment Scenarios for 1-(2-Phenylpropan-2-yl)cyclopropan-1-ol


Medicinal Chemistry Programs Targeting Intracellular or CNS Targets

The compound's substantially elevated lipophilicity (XLogP3-AA of 2.7 [1]) compared to the simple phenyl analog makes it a superior fragment or building block when designing libraries aimed at improving passive membrane permeability. The 1.2 log unit increase over 1-phenylcyclopropanol represents a 15.8-fold higher partition coefficient, a critical factor for crossing biological membranes [1][2].

Synthesis of Sterically Shielded Chiral Ligands and Catalysts

The presence of a quaternary carbon directly attached to the cyclopropane creates a highly congested environment. This steric demand is ideal for the synthesis of ligands where controlled metal coordination geometry is required. The reduced acidity (pKa 14.97 ) compared to less hindered analogs may also prevent unwanted side reactions during ligand complexation, offering a cleaner synthetic route .

Lead Optimization Requiring a Rigid, Non-Planar Hydrophobic Anchor

In structure-based drug design, the replacement of a simple tertiary alcohol like cumyl alcohol with this cyclopropanol introduces a rigid, non-planar anchor that can engage flat hydrophobic surfaces or fill narrow pockets more effectively. The 29% increase in molecular weight and added rigidity is a strategic tool for improving shape complementarity to a protein target compared to a flexible acyclic analog [1].

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